Predicted Physicochemical Profile vs. 4-Fluorophenyl Analog
The target compound's predicted logP, pKa, and density data, when compared to the 4-fluorophenyl analog, suggest a higher lipophilicity and altered hydrogen bonding capability due to the methoxy group. Specifically, the predicted boiling point of the target compound is 539.9±50.0 °C, while the 4-fluorophenyl analog is predicted to have a boiling point of approximately 510.5±50.0 °C, indicating stronger intermolecular interactions for the methoxy derivative . The pKa of the target is predicted to be -1.70±0.40, versus -1.90±0.40 for the 4-fluorophenyl analog, suggesting a slightly higher basicity of the azepane nitrogen in the target .
| Evidence Dimension | Predicted Physicochemical Properties (Boiling Point, pKa, Density) |
|---|---|
| Target Compound Data | Boiling Point: 539.9±50.0 °C; pKa: -1.70±0.40; Density: 1.155±0.06 g/cm³ |
| Comparator Or Baseline | 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate: Boiling Point ~510.5±50.0 °C; pKa ~ -1.90±0.40; Density ~1.212±0.06 g/cm³ |
| Quantified Difference | Δ Boiling Point ≈ +29.4 °C; Δ pKa ≈ +0.20 log units; Δ Density ≈ -0.057 g/cm³ |
| Conditions | Predicted values from ACD/Labs or equivalent software, as reported on chem960.com and chemsrc.com |
Why This Matters
These property differences directly impact solubility, metabolic stability, and passive membrane permeability, making the target compound a preferred choice for lead optimization when a more lipophilic, less basic scaffold is desired.
